H-D-CHA-Ala-Arg-pNA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

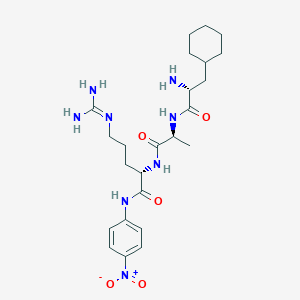

Structure

2D Structure

Properties

Molecular Formula |

C24H38N8O5 |

|---|---|

Molecular Weight |

518.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-cyclohexylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide |

InChI |

InChI=1S/C24H38N8O5/c1-15(29-22(34)19(25)14-16-6-3-2-4-7-16)21(33)31-20(8-5-13-28-24(26)27)23(35)30-17-9-11-18(12-10-17)32(36)37/h9-12,15-16,19-20H,2-8,13-14,25H2,1H3,(H,29,34)(H,30,35)(H,31,33)(H4,26,27,28)/t15-,19+,20-/m0/s1 |

InChI Key |

PKMZVKSSQYQEQS-BEVDRBHNSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](CC2CCCCC2)N |

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2CCCCC2)N |

Origin of Product |

United States |

Foundational & Exploratory

The Core Principle of H-D-CHA-Ala-Arg-pNA: A Chromogenic Substrate for Serine Protease Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental principles of H-D-CHA-Ala-Arg-pNA, a chromogenic substrate pivotal for the sensitive and specific quantification of serine protease activity. This guide will elucidate the mechanism of action, provide key quantitative data, and present a detailed experimental protocol and relevant signaling pathways, offering a comprehensive resource for professionals in research and drug development.

The Fundamental Principle: Enzymatic Cleavage and Chromophore Release

The core principle behind this compound lies in its elegant design as a specific substrate for certain serine proteases, most notably plasma kallikrein.[1] This synthetic peptide, comprised of Cyclohexylalanine (CHA), Alanine (Ala), and Arginine (Arg), is chemically linked to a chromophore, p-nitroaniline (pNA). In its intact form, the substrate is colorless.

The specificity of the substrate is dictated by its amino acid sequence, which mimics the natural cleavage site of the target protease.[2][3] When incubated with a sample containing the active enzyme, the serine protease recognizes and cleaves the peptide bond between the C-terminal Arginine residue and the p-nitroaniline molecule.[4]

This enzymatic cleavage liberates the p-nitroaniline (pNA), which is a yellow-colored compound. The intensity of the yellow color is directly proportional to the amount of pNA released, which, in turn, is a direct measure of the enzymatic activity of the serine protease in the sample.[5][6] The concentration of the released pNA can be accurately quantified by measuring its absorbance of light at a specific wavelength, typically between 405 and 410 nm, using a spectrophotometer.[6][7]

Quantitative Data

| Substrate | Target Enzyme | Kм (mM) | Vmax (µmol/sec) |

| H-D-But-CHA-Arg-pNA·2AcOH | Plasma Kallikrein | 0.175 | 7.48 |

| S-2302 (H-D-Pro-Phe-Arg-pNA) | Human Plasma Kallikrein | 0.2 | 0.0068 (µmol/min per PEU*) |

*PEU (Plasma Equivalent Units) refers to the activity generated from 1 ml of normal human plasma.[8]

Experimental Protocol: Measurement of Plasma Kallikrein Activity

This protocol provides a general framework for the determination of plasma kallikrein activity using a chromogenic substrate like this compound.

Materials:

-

This compound chromogenic substrate

-

Tris Buffer (e.g., 50 mM Tris-HCl, pH 7.8)

-

Plasma samples (citrated)

-

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

-

Microplates or cuvettes

-

Acetic acid (e.g., 20%) or Citric acid (e.g., 2%) to stop the reaction (for endpoint assays)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the this compound substrate in distilled water. The final concentration will depend on the specific assay conditions and should be optimized, but a starting point could be in the range of 1-2 mM.

-

Prepare the Tris buffer and adjust the pH to the optimal range for the enzyme (typically pH 7.5-8.5 for plasma kallikrein).

-

-

Sample Preparation:

-

Collect blood samples in tubes containing sodium citrate as an anticoagulant.

-

Centrifuge the blood to separate the plasma.

-

The plasma can be used fresh or stored frozen at -20°C or lower. If frozen, thaw at 37°C before use.

-

-

Assay Procedure (Kinetic Method):

-

Pre-warm the buffer and substrate solution to 37°C.

-

In a microplate well or cuvette, add the Tris buffer.

-

Add the plasma sample to the buffer and mix gently.

-

To initiate the reaction, add the pre-warmed substrate solution.

-

Immediately place the plate or cuvette in the spectrophotometer and start measuring the change in absorbance at 405 nm over time (e.g., every 30 seconds for 5-10 minutes).

-

-

Assay Procedure (Endpoint Method):

-

Follow steps 3a-c.

-

Incubate the reaction mixture at 37°C for a fixed period (e.g., 10 minutes).

-

Stop the reaction by adding a stopping reagent like acetic acid or citric acid.

-

Measure the final absorbance at 405 nm.

-

-

Data Analysis:

-

For the kinetic method, the rate of the reaction (ΔA/min) is calculated from the linear portion of the absorbance versus time curve. This rate is directly proportional to the enzyme activity.

-

For the endpoint method, the final absorbance reading is proportional to the total enzyme activity during the incubation period.

-

A standard curve can be generated using known concentrations of purified plasma kallikrein to convert the absorbance values into absolute units of enzyme activity.

-

Visualization of Key Pathways and Workflows

Enzymatic Reaction Workflow

Caption: Workflow of the enzymatic cleavage of this compound.

The Plasma Kallikrein-Kinin System Signaling Pathway

References

- 1. SPECTROZYME® P.Kal, chromogenic substrate for plasma kallikrein assays [loxo.de]

- 2. The plasma kallikrein-kinin system: its evolution from contact activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema [frontiersin.org]

- 5. coachrom.com [coachrom.com]

- 6. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 7. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. endotell.ch [endotell.ch]

An In-Depth Technical Guide to the Mechanism of Action of H-D-CHA-Ala-Arg-pNA in Protease Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chromogenic substrate H-D-CHA-Ala-Arg-pNA (H-D-cyclohexylalanyl-alanyl-arginine-p-nitroanilide) and its application in protease assays. The document details its mechanism of action, provides a summary of kinetic data for similar substrates, and presents a detailed experimental protocol for its use, primarily in the context of thrombin activity assessment.

Core Mechanism of Action

This compound is a synthetic tripeptide covalently linked to a chromogenic reporter molecule, p-nitroaniline (pNA). In its intact form, the substrate is colorless. The core utility of this molecule in protease assays lies in the highly specific enzymatic cleavage of the amide bond between the arginine residue and the pNA group by certain proteases, most notably thrombin.

Upon cleavage, free p-nitroaniline is released into the solution. This liberated pNA has a distinct yellow color and exhibits a strong absorbance at a wavelength of 405 nm. The rate of pNA release, and therefore the rate of color development, is directly proportional to the enzymatic activity of the protease under investigation. This relationship allows for the quantitative determination of protease activity by monitoring the change in absorbance over time using a spectrophotometer or a microplate reader.

The specificity of this compound is conferred by its amino acid sequence, which mimics the natural cleavage site of the target protease. For thrombin, the sequence preceding the cleavage site is crucial for substrate recognition and binding to the enzyme's active site.

Figure 1: Mechanism of this compound cleavage.

Quantitative Data Presentation

| Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| H-D-CHG-Ala-Arg-pNA (approx.) | Human Thrombin | <400[1] | - | - |

| Tos-Gly-Pro-Arg-pNA (Chromozym TH) | Human α-Thrombin | 4.18 ± 0.22 | 127 ± 8 | 3.04 x 107 |

| D-Phe-Pip-Arg-pNA (S-2238) | Human α-Thrombin | 1.33 ± 0.07 | 91.4 ± 1.8 | 6.87 x 107 |

| Tos-Gly-Pro-Arg-pNA (Chromozym TH) | Bovine α-Thrombin | 3.61 ± 0.15 | 100 ± 1 | 2.77 x 107 |

| D-Phe-Pip-Arg-pNA (S-2238) | Bovine α-Thrombin | 1.50 ± 0.10 | 98.0 ± 0.5 | 6.53 x 107 |

Note: The Km value for H-D-CHG-Ala-Arg-pNA is an approximation derived from optimization studies of a thrombin assay.[1] kcat and kcat/Km values for this specific substrate were not found. The data for other substrates are provided for context and are derived from studies under specific conditions (pH 7.8, 25°C).

Experimental Protocols

The following is a detailed methodology for a thrombin activity assay, adapted from a protocol using the closely related substrate H-D-CHG-Ala-Arg-pNA.[1] This protocol can be used as a robust starting point for experiments with this compound.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.8.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water. Store in aliquots at -20°C.

-

Thrombin Standard: Reconstitute purified human α-thrombin in the assay buffer to a known concentration (e.g., 100 IU/mL). Prepare a series of dilutions for a standard curve.

-

Sample Preparation: If using plasma samples, they should be platelet-poor and may require dilution in the assay buffer to ensure the thrombin activity falls within the linear range of the assay.

Assay Procedure (96-well plate format)

-

Prepare the Reaction Plate: Add 170 µL of assay buffer to each well of a clear, flat-bottom 96-well microplate.

-

Add Thrombin Standard/Sample: Add 10 µL of each thrombin standard dilution or the experimental sample to the respective wells.

-

Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the Reaction: Add 20 µL of the 10 mM substrate stock solution to each well to initiate the enzymatic reaction. The final substrate concentration will be 1 mM.

-

Kinetic Measurement: Immediately place the microplate in a plate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 60 seconds for a period of 10-30 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔA405/min).

-

Construct a standard curve by plotting the Vmax values of the thrombin standards against their known concentrations.

-

Determine the thrombin activity in the experimental samples by interpolating their Vmax values on the standard curve.

-

Figure 2: Experimental workflow for a thrombin assay.

Conclusion

This compound serves as a valuable tool for the kinetic measurement of protease activity, particularly for thrombin. Its mechanism of action, based on the enzymatic release of the chromophore p-nitroaniline, provides a straightforward and sensitive method for quantifying enzyme function. While specific kinetic data for this substrate is limited, the provided information on a closely related molecule, along with the detailed experimental protocol, offers a solid foundation for researchers and drug development professionals to incorporate this substrate into their workflows for studying protease function and screening for inhibitors.

References

Chemical structure and properties of H-D-CHA-Ala-Arg-pNA.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of the chromogenic substrate H-D-Cyclohexylalanine-Alanine-Arginine-p-nitroanilide (H-D-CHA-Ala-Arg-pNA). This peptide derivative is a valuable tool in the study of serine proteases, particularly those involved in the blood coagulation cascade. This document details its chemical characteristics, provides a generalized protocol for its synthesis, outlines its primary applications in amidolytic assays, and presents known kinetic parameters for its interaction with key enzymes. Furthermore, it visualizes the relevant biological pathways and experimental workflows to facilitate a deeper understanding of its utility in research and drug development.

Chemical Structure and Properties

This compound is a synthetic tripeptide amide. The peptide consists of D-Cyclohexylalanine, Alanine, and Arginine, with the C-terminus amidated with p-nitroaniline. The presence of the unnatural amino acid D-Cyclohexylalanine can confer increased resistance to enzymatic degradation compared to its natural phenylalanine counterpart. The p-nitroaniline (pNA) moiety is the key to its function as a chromogenic substrate; upon enzymatic cleavage of the amide bond between Arginine and pNA, the liberated p-nitroaniline is yellow and can be quantified spectrophotometrically.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C24H38N8O5 |

| Molecular Weight | 518.61 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2R)-2-amino-3-cyclohexylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide |

| SMILES | C--INVALID-LINK--N)C(=O)NC1=CC=C(--INVALID-LINK--[O-])C=C1">C@@HNC(=O)--INVALID-LINK--N |

| Appearance | Typically a white to off-white powder |

| Solubility | Soluble in aqueous buffers, DMSO |

Synthesis

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu strategy)

This protocol outlines the general steps for the synthesis of the peptide backbone on a solid support.

Materials:

-

Rink Amide resin

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Ala-OH

-

Fmoc-D-CHA-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine and byproducts.

-

First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):

-

Pre-activate Fmoc-Arg(Pbf)-OH with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF for a few minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids, Fmoc-Ala-OH and Fmoc-D-CHA-OH, in the correct sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

-

Cleavage and Deprotection of Side Chains:

-

Wash the resin with DCM and dry it.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (e.g., Pbf from Arginine).

-

-

Precipitation and Purification:

-

Filter the cleavage mixture to remove the resin.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

-

Purify the crude H-D-CHA-Ala-Arg-OH peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain a white powder.

-

Experimental Protocol: Solution-Phase Coupling of p-Nitroaniline

Materials:

-

Purified H-D-CHA-Ala-Arg-OH

-

p-Nitroaniline

-

Coupling reagent: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar reagent

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: Anhydrous DMF or a similar aprotic solvent

Procedure:

-

Dissolve the purified peptide, H-D-CHA-Ala-Arg-OH, and p-nitroaniline in the chosen anhydrous solvent.

-

Add the coupling reagent and the base to the solution.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or RP-HPLC.

-

Once the reaction is complete, quench the reaction and remove the solvent under reduced pressure.

-

Purify the final product, this compound, by RP-HPLC.

-

Lyophilize the pure fractions to obtain the final product.

Biological Applications and Signaling Pathways

This compound is primarily utilized as a chromogenic substrate for serine proteases that exhibit a substrate preference for cleaving after an Arginine residue. Its main application is in the in vitro quantification of the enzymatic activity of proteases involved in the coagulation cascade.

The Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that leads to the formation of a fibrin clot. This process involves numerous serine proteases (factors) that are sequentially activated. This compound can be used to measure the activity of key enzymes in this pathway, such as thrombin (Factor IIa) and plasma kallikrein.

Amidolytic Assay Principle

The principle of the amidolytic assay is based on the enzymatic cleavage of the chromogenic substrate, leading to the release of p-nitroaniline (pNA). The rate of pNA release, which can be measured as an increase in absorbance at approximately 405 nm, is directly proportional to the activity of the enzyme in the sample.

Experimental Protocols: Amidolytic Assays

The following are generalized protocols for measuring the activity of thrombin and plasma kallikrein using this compound or a similar substrate. Researchers should optimize concentrations and incubation times for their specific experimental conditions.

Thrombin Activity Assay

This assay can be used to measure thrombin activity in purified samples or in plasma.

Materials:

-

This compound stock solution (e.g., 1-10 mM in DMSO or water)

-

Tris buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.3)

-

Thrombin standard solution

-

Sample containing thrombin activity

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a series of thrombin standards of known concentrations.

-

In a 96-well microplate, add a specific volume of Tris buffer to each well.

-

Add the thrombin standard or the unknown sample to the respective wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a few minutes.

-

Initiate the reaction by adding the this compound stock solution to each well to a final concentration that is appropriate for the expected enzyme activity (often near the Km value).

-

Immediately start monitoring the change in absorbance at 405 nm over time using the microplate reader in kinetic mode.

-

The rate of change in absorbance (ΔA/min) is proportional to the thrombin activity.

-

Construct a standard curve using the known thrombin concentrations and their corresponding reaction rates.

-

Determine the thrombin activity in the unknown samples by interpolating their reaction rates on the standard curve.

Plasma Kallikrein Activity Assay

This assay is useful for measuring plasma kallikrein activity, for instance, in studies of the contact activation system.

Materials:

-

This compound stock solution

-

Tris buffer (e.g., 50 mM Tris-HCl, pH 7.8)

-

Plasma sample

-

Prekallikrein activator (e.g., dextran sulfate)

-

Microplate reader

Procedure:

-

Dilute the plasma sample in Tris buffer.

-

To activate prekallikrein to kallikrein, incubate the diluted plasma with an activator like dextran sulfate. The incubation time and temperature should be optimized.

-

In a microplate, add the activated plasma sample to the wells.

-

Initiate the reaction by adding the this compound substrate.

-

Measure the rate of pNA release at 405 nm as described in the thrombin assay.

-

The measured activity can be compared across different samples or conditions.

Quantitative Data

The efficiency of an enzyme's cleavage of a substrate is characterized by the Michaelis-Menten kinetic parameters, Km and kcat (or Vmax). While specific kinetic data for this compound is not extensively published, data for similar substrates with relevant enzymes provide a useful reference.

Table 2: Kinetic Parameters of Similar Chromogenic Substrates with Serine Proteases

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) or Vmax | Reference |

| Human Thrombin | Tos-Gly-Pro-Arg-pNA | 4.18 | 127 | [2] |

| Bovine Thrombin | Tos-Gly-Pro-Arg-pNA | 3.61 | 100 | [2] |

| Human Thrombin | D-Phe-Pip-Arg-pNA | 1.33 | 91.4 | [2] |

| Bovine Thrombin | D-Phe-Pip-Arg-pNA | 1.50 | 98.0 | [2] |

| Plasma Kallikrein | H-D-Pro-Phe-Arg-pNA | - | - | [3][4][5][6] |

| Factor Xa | Bz-Ile-Glu-Gly-Arg-pNA | >100 | - | [7] |

Note: The table presents data for structurally related chromogenic substrates to provide an estimate of the expected kinetic parameters. The actual values for this compound may vary.

Conclusion

This compound is a versatile and valuable tool for researchers in hemostasis, thrombosis, and drug discovery. Its properties as a chromogenic substrate allow for the straightforward and quantitative measurement of serine protease activity. The experimental protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in a research setting. The provided diagrams offer a visual representation of the underlying biological and experimental principles, aiding in the design and interpretation of experiments. Further characterization of its kinetic parameters with a broader range of proteases will continue to expand its utility in the scientific community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. D -Val-Leu-Lys pNA colorimetric plasmin substrate Sigma [sigmaaldrich.com]

- 3. A Camelid-derived Antibody Fragment Targeting the Active Site of a Serine Protease Balances between Inhibitor and Substrate Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. research.monash.edu [research.monash.edu]

Probing Protease Activity: A Technical Guide to the Specificity of H-D-CHA-Ala-Arg-pNA for Plasma Kallikrein

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the enzymatic specificity of the chromogenic substrate H-D-cyclohexylalanine-Alanine-Arginine-p-nitroanilide (H-D-CHA-Ala-Arg-pNA). Primarily, this substrate is recognized for its utility in the sensitive detection and quantification of plasma kallikrein activity. This document provides a comprehensive overview of the substrate's interaction with its target enzyme, detailed experimental protocols, and the broader context of the enzyme's signaling pathways, making it an essential resource for researchers in enzymology, drug discovery, and diagnostics.

Enzyme Specificity and Kinetic Profile

This compound is a synthetic peptide that mimics the cleavage site of high-molecular-weight kininogen (HMWK), the natural substrate of plasma kallikrein. The presence of the unnatural amino acid cyclohexylalanine (CHA) at the P3 position can influence substrate binding and specificity. Upon enzymatic cleavage at the C-terminal of the arginine residue, the chromogenic group p-nitroaniline (pNA) is released, resulting in a measurable increase in absorbance at 405 nm.

Table 1: Kinetic Parameters of Plasma Kallikrein with Various Chromogenic Substrates

| Substrate | Km (mM) | Vmax (µmol/sec) | kcat (s⁻¹) | Enzyme Source | Notes |

| H-D-But-CHA-Arg-pNA | 0.175 | 7.48 | Not Reported | Plasma | Highly sensitive substrate for plasma kallikrein.[1] |

| H-D-Pro-Phe-Arg-pNA (S-2302) | 0.22 | Not Reported | Not Reported | Plasma | Commonly used for plasma kallikrein activity assays. |

| H-D-CHA-Ala-Arg-AMC | 0.315 | Not Reported | Not Reported | Recombinant Human Plasma Kallikrein | Fluorogenic version of the target substrate. |

Note: The data presented is for comparative purposes. Researchers should determine the specific kinetic constants for this compound under their experimental conditions.

The Central Role of Plasma Kallikrein: Signaling Pathways and Physiological Relevance

Plasma kallikrein is a serine protease that plays a pivotal role in several physiological and pathological processes. Its activity is intricately linked to the kallikrein-kinin system (KKS), the intrinsic coagulation cascade, and inflammatory responses.

The Kallikrein-Kinin System

The primary function of plasma kallikrein is the cleavage of HMWK to release the potent vasodilator and pro-inflammatory peptide, bradykinin. This activation is a key event in the contact activation system, which is initiated when blood comes into contact with negatively charged surfaces.

Interplay with the Coagulation Cascade

Plasma kallikrein also participates in the intrinsic pathway of coagulation by activating Factor XII, which in turn initiates a cascade of enzymatic reactions leading to the formation of a fibrin clot. This highlights the close relationship between inflammation and thrombosis.

Role in Disease

Dysregulation of plasma kallikrein activity is implicated in several diseases, including:

-

Hereditary Angioedema (HAE): A genetic disorder characterized by recurrent episodes of severe swelling, caused by a deficiency in the C1 inhibitor, the primary inhibitor of plasma kallikrein.

-

Cardiovascular Diseases: Plasma kallikrein is involved in the regulation of blood pressure and has been linked to various cardiovascular conditions.

-

Inflammatory Diseases: The pro-inflammatory actions of bradykinin mean that plasma kallikrein plays a role in conditions such as arthritis and inflammatory bowel disease.

Experimental Protocols for Plasma Kallikrein Activity Assay

The following protocols are adapted from established methods for measuring plasma kallikrein activity using chromogenic substrates and can be applied to this compound.

Materials

-

Purified human plasma kallikrein or plasma sample

-

This compound substrate

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.8

-

Stop Solution: 20% acetic acid or 2% citric acid

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Substrate Preparation

-

Reconstitute the lyophilized this compound substrate in sterile distilled water to a stock concentration of 1-2 mM.

-

Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.

-

On the day of the assay, dilute the stock solution to the desired working concentration in the Assay Buffer.

Assay Procedure (Endpoint Method)

-

Add 50 µL of Assay Buffer to each well of a 96-well microplate.

-

Add 25 µL of the plasma sample or purified plasma kallikrein (at various concentrations for a standard curve) to the appropriate wells.

-

Incubate the plate at 37°C for 5-10 minutes to pre-warm the samples.

-

Initiate the reaction by adding 25 µL of the this compound working solution to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The optimal incubation time should be determined empirically to ensure the reaction remains within the linear range.

-

Stop the reaction by adding 25 µL of Stop Solution to each well.

-

Read the absorbance at 405 nm using a microplate reader.

-

Prepare a blank for each sample containing the sample, Assay Buffer, and Stop Solution, with the substrate added after the Stop Solution. Subtract the blank absorbance from the sample absorbance.

Assay Procedure (Kinetic Method)

-

Set up the microplate reader to perform a kinetic read at 37°C, measuring absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a total period of 10-20 minutes.

-

Add 50 µL of Assay Buffer and 25 µL of the plasma sample or purified enzyme to each well.

-

Initiate the reaction by adding 25 µL of the this compound working solution.

-

Immediately start the kinetic read.

-

The rate of the reaction (Vmax) is determined from the linear portion of the absorbance versus time curve.

Data Analysis and Interpretation

The activity of plasma kallikrein can be calculated using the Beer-Lambert law, where the rate of change in absorbance is proportional to the concentration of the product (pNA) formed. The molar extinction coefficient of pNA at 405 nm is approximately 10,600 M⁻¹cm⁻¹.

For drug discovery applications, this assay can be adapted to screen for inhibitors of plasma kallikrein. By including a potential inhibitor in the reaction mixture, the percentage of inhibition can be calculated by comparing the enzyme activity with and without the inhibitor.

Conclusion

The chromogenic substrate this compound serves as a valuable tool for the specific and sensitive measurement of plasma kallikrein activity. Understanding the kinetics of this substrate and the intricate signaling pathways of its target enzyme is crucial for researchers in both basic science and clinical development. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for the effective utilization of this compound in a variety of research applications, from routine enzyme characterization to high-throughput screening for novel therapeutics targeting the kallikrein-kinin system.

References

Navigating the Solubility of H-D-CHA-Ala-Arg-pNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of the chromogenic peptide substrate H-D-CHA-Ala-Arg-pNA (H-D-cyclohexylalanine-Alanine-Arginine-p-nitroanilide). Understanding the solubility of this peptide is critical for its effective use in enzymatic assays and various research applications. This document outlines the theoretical basis for its solubility in both aqueous and organic solvents, provides detailed experimental protocols for solubility determination, and presents estimated solubility data in a clear, tabular format.

Physicochemical Properties

This compound is a synthetic peptide with the molecular formula C24H38N8O5[1]. Its structure, containing a non-polar cyclohexylalanine residue, a small alanine residue, and a strongly basic arginine residue, dictates its solubility behavior. The presence of the p-nitroanilide (pNA) group at the C-terminus allows for colorimetric detection of its cleavage by proteases.

Estimated Solubility of this compound

| Solvent System | Estimated Solubility | Remarks |

| Aqueous Solvents | ||

| Deionized Water | Low to Moderate | The peptide has a net positive charge, which generally favors aqueous solubility. However, the hydrophobic cyclohexylalanine residue may limit its solubility in pure water.[2][3][4] |

| Phosphate Buffered Saline (PBS, pH 7.2-7.4) | Moderate | Buffered aqueous solutions at neutral pH are commonly used for enzymatic assays involving pNA substrates and are expected to be suitable for this peptide.[5][6] |

| Dilute Acetic Acid (e.g., 10%) | High | As a basic peptide, its solubility is expected to increase significantly in acidic conditions.[3] |

| Dilute Ammonium Hydroxide | Low | As a basic peptide, its solubility is expected to decrease in basic conditions. |

| Organic Solvents | ||

| Dimethylformamide (DMF) | High | Polar aprotic solvents like DMF are often effective in dissolving peptides, including pNA-conjugated substrates.[5][6] |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong organic solvent capable of dissolving a wide range of peptides and is a suitable choice for creating stock solutions.[4] |

| Acetonitrile (ACN) | Moderate to High | Acetonitrile is another common solvent for peptides, particularly for purification and analysis by HPLC. |

| Methanol / Ethanol | Moderate | Alcohols can be effective solvents, though their utility may depend on the specific peptide sequence. |

Experimental Protocols

The following section details the recommended experimental procedures for determining the solubility of this compound.

General Workflow for Solubility Testing

The process of determining peptide solubility should be systematic, starting with the most common and biocompatible solvents and progressing to stronger organic solvents if necessary.

Caption: Workflow for Peptide Solubility Determination

Detailed Method for Solubility Assessment in Aqueous Solutions

-

Preparation : Weigh a small, precise amount of lyophilized this compound (e.g., 1 mg) into a sterile microcentrifuge tube.

-

Initial Solvent Addition : Add a calculated volume of the primary solvent (e.g., sterile deionized water or PBS) to achieve a desired starting concentration (e.g., 1 mg/mL).

-

Agitation : Vortex the tube for 30-60 seconds. If the peptide does not dissolve, sonication for 5-10 minutes in a water bath sonicator may aid dissolution.[7]

-

Observation : Visually inspect the solution for any undissolved particulate matter. A fully dissolved peptide will result in a clear solution.

-

pH Adjustment (if necessary) : Based on the peptide's character, solubility can be enhanced. For the basic this compound, if it is insoluble in water or buffer, a dropwise addition of a dilute acid like 10% acetic acid can be attempted.[3] This should be done cautiously while monitoring for dissolution.

-

Documentation : Record the solvent, the final concentration achieved, and any observations.

Detailed Method for Solubility Assessment in Organic Solvents

-

Preparation : As with aqueous testing, start with a small, known quantity of the peptide.

-

Solvent Addition : Add a small volume of the organic solvent (e.g., DMSO or DMF) to the peptide. Organic solvents are often used to create highly concentrated stock solutions.

-

Dissolution : Gently vortex or pipette the mixture up and down to facilitate dissolution. Peptides often dissolve more readily in these solvents.

-

Serial Dilution : Once a concentrated stock is prepared, it can be serially diluted into the desired aqueous assay buffer. It is critical to add the organic stock solution to the aqueous buffer slowly and with constant mixing to avoid precipitation.[2]

-

Final Concentration : Ensure the final concentration of the organic solvent in the assay is low enough not to interfere with the biological system or enzymatic activity.

Logical Approach to Solvent Selection

The selection of an appropriate solvent is guided by the physicochemical properties of the peptide. The following diagram illustrates the decision-making process based on the net charge of a peptide.

Caption: Solvent Selection Based on Peptide Charge

For this compound, the presence of the arginine residue and the free N-terminus gives it a net positive charge at neutral pH.[2][3] Therefore, it is classified as a basic peptide, and its solubility is expected to be enhanced in acidic solutions.

Conclusion

The solubility of this compound is governed by its amino acid composition. While it is anticipated to have moderate solubility in aqueous buffers suitable for most enzymatic assays, its solubility can be significantly enhanced by the use of dilute acidic solutions or polar organic solvents like DMSO and DMF for creating concentrated stock solutions. The experimental protocols and logical frameworks provided in this guide offer a systematic approach for researchers to effectively handle and utilize this important chromogenic substrate in their work. It is always recommended to perform preliminary solubility tests with small aliquots before dissolving the entire sample.[3][4]

References

- 1. This compound | C24H38N8O5 | CID 71351370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 3. biobasic.com [biobasic.com]

- 4. genscript.com [genscript.com]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

H-D-CHA-Ala-Arg-pNA: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chromogenic substrate H-D-CHA-Ala-Arg-pNA (H-D-Cyclohexylalanine-Alanine-Arginine-p-nitroanilide). Understanding the stability profile of this peptide is critical for ensuring the accuracy and reproducibility of enzymatic assays and for its potential application in drug development. This document outlines the key factors influencing its stability, recommended storage protocols, and detailed methodologies for conducting stability studies.

Core Concepts: Stability of Chromogenic Peptide Substrates

This compound belongs to a class of synthetic peptides that serve as substrates for various proteases. The enzymatic cleavage of the amide bond between the arginine residue and the p-nitroaniline (pNA) moiety releases the chromophore pNA, which can be quantified spectrophotometrically. The stability of this molecule is paramount, as its degradation can lead to increased background signal and inaccurate kinetic measurements. The primary degradation pathway for this and similar peptide p-nitroanilides is hydrolysis of the amide bond, which can be influenced by several environmental factors.

Recommended Storage Conditions

While specific stability data for this compound is not extensively published, general recommendations for chromogenic peptide substrates and related compounds provide a strong basis for proper storage and handling. Adherence to these conditions is crucial for maximizing the shelf-life and performance of the reagent.

| Parameter | Recommended Condition | Rationale |

| Temperature | ≤ -20°C for long-term storage.[1] | Minimizes chemical degradation, including hydrolysis. Some suppliers suggest room temperature for short-term shipping, but cold storage is optimal for long-term stability. |

| Light | Protect from light.[1] | The p-nitroaniline moiety can be susceptible to photodegradation. Amber vials or storage in the dark is recommended. |

| Moisture | Store in a desiccated environment. | Peptides are often hygroscopic, and absorbed moisture can accelerate degradation, particularly hydrolysis. |

| Form | Solid (lyophilized powder) is more stable than solutions. | In solution, the rate of hydrolysis and other degradation reactions is significantly increased. |

| Solutions | Prepare fresh for each use. If storage is necessary, aliquot and store at ≤ -20°C for a limited time. Avoid repeated freeze-thaw cycles. |

Potential Degradation Pathways

The primary degradation pathway for this compound is the hydrolysis of the amide bond linking the C-terminal arginine to the p-nitroaniline group. This can occur via chemical hydrolysis, which is influenced by pH and temperature.

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound, a comprehensive stability testing program should be implemented. This typically involves subjecting the compound to various stress conditions and monitoring its degradation over time using a stability-indicating analytical method.

Stability-Indicating Analytical Method

A validated high-performance liquid chromatography (HPLC) method is the preferred approach for assessing the stability of this compound. The method should be able to separate the intact peptide from its potential degradation products, primarily p-nitroaniline.

Protocol: HPLC Method for Stability Testing

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient elution is typically required.

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

A linear gradient from 5% to 95% Solvent B over 20-30 minutes can be optimized.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at two wavelengths: one for the peptide (e.g., 220 nm) and one for p-nitroaniline (e.g., 380 nm).

-

Sample Preparation:

-

Accurately weigh the this compound standard and dissolve in a suitable solvent (e.g., 50% acetonitrile in water) to prepare a stock solution.

-

For stability samples, dissolve or dilute them in the same solvent to a similar concentration.

-

-

Analysis: Inject equal volumes of the standard and sample solutions. The peak area of the intact peptide is used to calculate its remaining concentration.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule.

Protocol: Forced Degradation

-

Acid/Base Hydrolysis: Incubate solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature and elevated temperatures (e.g., 60°C). Analyze samples at various time points.

-

Oxidative Degradation: Treat a solution of the peptide with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature. Monitor the degradation over time.

-

Thermal Degradation: Expose the solid peptide and solutions to elevated temperatures (e.g., 60°C, 80°C) and analyze at different intervals.

-

Photostability: Expose the solid peptide and solutions to light according to ICH Q1B guidelines. This involves a total illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light to differentiate between thermal and light-induced degradation.

Long-Term Stability Studies

Long-term stability studies are conducted under the recommended storage conditions to determine the shelf-life of the product.

Protocol: Long-Term Stability

-

Store multiple batches of this compound under the proposed long-term storage condition (e.g., -20°C, protected from light).

-

At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), withdraw samples and analyze them using the validated stability-indicating HPLC method.

-

Monitor the purity of the peptide and the formation of any degradation products.

Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and concise manner.

Table 2: Example of Data Presentation for Forced Degradation Study

| Stress Condition | Duration | % Purity of this compound | % p-nitroaniline | Other Impurities (%) |

| 0.1 M HCl, 60°C | 24 h | |||

| 0.1 M NaOH, RT | 24 h | |||

| 3% H₂O₂, RT | 24 h | |||

| 80°C (solid) | 7 days | |||

| ICH Q1B Light Exposure | - |

Table 3: Example of Data Presentation for Long-Term Stability Study (-20°C)

| Time Point (Months) | % Purity of this compound (Batch 1) | % Purity of this compound (Batch 2) | % Purity of this compound (Batch 3) |

| 0 | |||

| 3 | |||

| 6 | |||

| 12 | |||

| 24 |

Conclusion

References

Methodological & Application

Protocol for measuring plasma kallikrein activity using H-D-CHA-Ala-Arg-pNA.

Application Notes: Measuring Plasma Kallikrein Activity

Introduction

Plasma kallikrein (PKa) is a serine protease that plays a crucial role in various physiological processes, including the contact activation system of blood coagulation, fibrinolysis, inflammation, and blood pressure regulation[1][2][3][4]. It is the active form of the zymogen prekallikrein (PK), which circulates in the plasma[2][3]. The activation of PK to PKa, primarily by Factor XIIa, initiates a cascade that leads to the cleavage of high-molecular-weight kininogen (HK) to release the potent pro-inflammatory peptide, bradykinin[4][5]. Given its central role in these pathways, the accurate measurement of plasma kallikrein activity is essential for research in thrombosis, inflammation, and hereditary angioedema, as well as for the development of therapeutic inhibitors[6][7].

This document provides a detailed protocol for determining the activity of plasma kallikrein using a chromogenic substrate. The assay is based on the ability of kallikrein to cleave a synthetic peptide substrate, releasing a chromophore, p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm[8][9][10]. The rate of pNA release is directly proportional to the kallikrein activity in the sample. The most commonly used and referenced substrate for this assay is H-D-Pro-Phe-Arg-pNA, commercially known as S-2302[9][11][12][13].

Plasma Kallikrein-Kinin System Signaling Pathway

The plasma kallikrein-kinin system (KKS) is initiated upon contact activation, typically on negatively charged surfaces. This leads to the autoactivation of Factor XII (FXII) to FXIIa. FXIIa then cleaves prekallikrein (PK) to form active plasma kallikrein (PKa). PKa, in turn, amplifies the system by activating more FXII and cleaves high-molecular-weight kininogen (HK) to release bradykinin, a key mediator of inflammation, vasodilation, and pain[4][5].

Caption: The Plasma Kallikrein-Kinin System Activation Pathway.

Experimental Protocols

This section details the necessary reagents, sample handling procedures, and step-by-step instructions for measuring plasma kallikrein activity using the chromogenic substrate H-D-Pro-Phe-Arg-pNA (S-2302). Two common approaches are described: the acid-stopped (endpoint) method and the initial rate (kinetic) method[11][14].

Materials and Reagents

-

Chromogenic Substrate S-2302 (H-D-Pro-Phe-Arg-pNA)[9]

-

Tris-HCl buffer

-

Sodium Chloride (NaCl)

-

Distilled or deionized water

-

Acetic Acid (20%) or Citric Acid (2%) for acid-stopped method[15]

-

Citrated human plasma (test samples and normal plasma for standards)

-

Purified human plasma kallikrein (for inhibitor assays or as a positive control)[11]

-

Spectrophotometer or microplate reader capable of reading absorbance at 405 nm[9]

-

Thermostat or water bath (37°C)[10]

-

Disposable plastic tubes and cuvettes[9]

-

Pipettes

Reagent Preparation

Proper preparation of reagents is critical for accurate and reproducible results.

| Reagent | Component | Concentration | Instructions | Storage |

| Tris Buffer | Tris | 50 mmol/L | Dissolve 6.1 g Tris and 6.6 g NaCl in 800 mL distilled water. Adjust pH to 7.8 at 25°C with 1 mol/L HCl. Bring final volume to 1000 mL.[9] | 2 to 8°C for up to six months.[9] |

| NaCl | 113 mmol/L | |||

| Substrate Solution | S-2302 (MW: 611.6 g/mol ) | ~2.04 mmol/L | Reconstitute one 25 mg vial of S-2302 with 20 mL of distilled water.[9] | Refer to manufacturer's instructions. |

| Stopping Reagent | Acetic Acid | 20% (v/v) | Prepare by diluting concentrated acetic acid with distilled water. | Room Temperature. |

Specimen Collection and Handling

To ensure the integrity of the sample, proper collection and handling are paramount.

-

Blood Collection : Mix nine volumes of blood with one volume of 0.1 mol/L sodium citrate[10]. Use plastic tubes and a double-syringe technique to minimize activation.

-

Centrifugation : Centrifuge the blood at 2000 x g for 20 minutes at 15-25°C[10].

-

Plasma Handling : To prevent low-temperature activation of prekallikrein, plasma should be kept at 15-25°C and used within a few hours. For longer storage, it should be immediately frozen at -20°C or below[10][15].

-

Thawing : Thaw frozen plasma samples at 37°C and use them as soon as possible[10]. Note that frozen plasma may lose some activity upon freezing or thawing but is generally stable for several months at -20°C or below[10].

Assay Workflow Diagram

The general workflow for the chromogenic assay involves sample preparation, incubation, substrate reaction, and measurement.

Caption: General experimental workflow for the plasma kallikrein chromogenic assay.

Detailed Assay Procedure (Acid-Stopped Method)

This method is convenient as it allows for reading multiple samples at once after stopping the reaction.

| Step | Action |

| 1. Dilution | Dilute test plasma 1:10 with Tris Buffer (e.g., 100 µL plasma + 1000 µL buffer). Mix well.[10][15] |

| 2. Incubation | Add 200 µL of the diluted sample to a test tube and incubate at 37°C for 3-4 minutes to pre-warm.[15] |

| 3. Reaction | Add 200 µL of pre-warmed (37°C) S-2302 substrate solution. Mix and incubate at 37°C for a fixed time (e.g., 10 minutes).[15] |

| 4. Stop | Add 200 µL of 20% acetic acid to stop the reaction. Mix well.[10][15] |

| 5. Blank | Prepare plasma blanks for each sample by adding the reagents in reverse order (acetic acid, then substrate, then sample) without the 10-minute incubation.[10][15] |

| 6. Read | Measure the absorbance (A) of the sample against its corresponding blank in a photometer at 405 nm. The resulting color is stable for at least 4 hours.[10][15] |

Detailed Assay Procedure (Initial Rate Method)

This method measures the change in absorbance over time and is suitable for automated systems.

-

Preparation : Pipette diluted plasma and buffer into a pre-heated (37°C) semi-microcuvette.

-

Initiation : Start the reaction by adding the pre-warmed S-2302 substrate solution and mix immediately.

-

Measurement : Place the cuvette in a spectrophotometer thermostated at 37°C and immediately start recording the absorbance at 405 nm continuously for a set period (e.g., 1 to 5 minutes)[11].

-

Calculation : Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve[11].

Data Presentation and Analysis

Typical Assay Parameters

| Parameter | Value |

| Wavelength | 405 nm[8][9] |

| Temperature | 37°C[10][11] |

| pH | 7.8 (at 25°C)[9] |

| Substrate | H-D-Pro-Phe-Arg-pNA (S-2302)[9] |

| Assay Type | Endpoint or Kinetic[10][11] |

Data Analysis

The calculation of enzyme activity depends on the method used.

Acid-Stopped Method Calculation: The kallikrein-like activity can be calculated using the absorbance value (A) and a conversion factor derived from the molar extinction coefficient of pNA.

-

Formula : µkat/l = A x 5.73 or U/l = A x 344[10][15]

-

Note: These factors are specific to the volumes and incubation times described in the protocol and may need to be adjusted for different conditions.

-

Initial Rate Method Calculation: Activity is calculated from the rate of absorbance change (ΔA/min).

-

Formula : µkat/l = (ΔA/min sample) x Factor or U/l = (ΔA/min sample) x Factor[11]

-

Note: The factor depends on the molar extinction coefficient of pNA, the cuvette path length, and the sample volume. For example, a factor of 6250 for U/L has been reported.[11]

-

For assays determining the percentage of kallikrein activity relative to a normal plasma pool, a standard curve should be generated.

Example pNA Standard Curve Data

To accurately quantify the amount of pNA released, a standard curve can be prepared.

| pNA Standard (nmol/well) | Absorbance at 405 nm (ΔOD) |

| 0 | 0.000 |

| 10 | 0.115 |

| 20 | 0.230 |

| 30 | 0.345 |

| 40 | 0.460 |

| 50 | 0.575 |

This table represents typical data for illustrative purposes, based on protocols suggesting standard preparation[16][17]. A plot of ΔOD vs. nmol of pNA should be linear, and the slope can be used to calculate the activity in the test samples[17].

References

- 1. The plasma kallikrein-kinin system: its evolution from contact activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human plasma kallikrein-kinin system: Physiological and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasma kallikrein - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond [frontiersin.org]

- 5. Frontiers | The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice [frontiersin.org]

- 6. Chromogenic peptide substrate assays for determining components of the plasma kallikrein system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasma Kallikrein Activity Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]

- 8. Chromogenic substrates - Haemochrom [haemochrom.de]

- 9. diapharma.com [diapharma.com]

- 10. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 11. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 12. quadratech.co.uk [quadratech.co.uk]

- 13. diapharma.com [diapharma.com]

- 14. endotell.ch [endotell.ch]

- 15. coachrom.com [coachrom.com]

- 16. abcam.com [abcam.com]

- 17. content.abcam.com [content.abcam.com]

How to prepare a stock solution of H-D-CHA-Ala-Arg-pNA for enzyme assays.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a stock solution of the chromogenic substrate H-D-CHA-Ala-Arg-pNA for use in various enzyme assays, particularly those involving serine proteases such as thrombin.

Introduction

This compound (H-D-Cyclohexylalanine-Alanine-Arginine-p-nitroanilide) is a synthetic chromogenic substrate used for the determination of enzyme activity. Upon enzymatic cleavage at the arginine residue, p-nitroaniline (pNA) is released, which can be quantified spectrophotometrically by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the enzyme activity under appropriate assay conditions. Accurate preparation of the substrate stock solution is critical for obtaining reliable and reproducible results in enzyme kinetics and high-throughput screening assays.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound and its application are summarized in the table below.

| Parameter | Value | Source(s) |

| Molecular Weight | 518.6 g/mol | [1] |

| Molecular Weight (Diacetate salt) | 638.7 g/mol | [2] |

| Appearance | White to off-white lyophilized powder | General Knowledge |

| Solubility (similar substrate) | 4 mM in distilled/deionized water | [3] |

| Recommended Solvent(s) | High-purity water or Dimethyl Sulfoxide (DMSO) | [4][5] |

| Storage (Lyophilized Powder) | -20°C for up to 2 years | General Knowledge |

| Storage (Stock Solution in Water) | 2-8°C for up to 6 months (sterile) | [5] |

| Storage (Stock Solution in DMSO) | -80°C for up to 6 months | [4] |

| Optimal Final Assay Concentration | < 0.6 mM | General Knowledge |

| Approximate Km (for thrombin) | ~0.4 mM | General Knowledge |

| Absorbance Maximum of pNA | 405 nm | General Knowledge |

Experimental Protocols

Preparation of a 10 mM Stock Solution

This protocol provides instructions for preparing a 10 mM stock solution of this compound. Depending on the experimental requirements and the solubility characteristics of the specific lot of the substrate, either high-purity water or DMSO can be used as a solvent.

Materials:

-

This compound powder

-

High-purity, sterile deionized or distilled water

-

Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated pipettes

-

Analytical balance

Protocol:

-

Equilibrate the Substrate: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation of moisture.

-

Weigh the Substrate: Accurately weigh out a precise amount of the substrate powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.19 mg of this compound (assuming a molecular weight of 518.6 g/mol ). Note: If using a salt form (e.g., diacetate), adjust the molecular weight accordingly for your calculations.

-

Dissolution:

-

Option A: Dissolution in Water:

-

Add the weighed substrate to a sterile microcentrifuge tube.

-

Add the calculated volume of high-purity water (e.g., 1 mL for a 10 mM solution from 5.19 mg).

-

Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.

-

If the substrate does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

-

-

Option B: Dissolution in DMSO:

-

-

Storage:

-

Aqueous Stock Solution: If prepared in sterile water, the stock solution can be stored at 2-8°C for several months.[5] For longer-term storage, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

DMSO Stock Solution: Aliquot the stock solution into single-use volumes in appropriate tubes and store at -80°C for up to 6 months.[4] When needed, thaw an aliquot at room temperature before use.

-

General Protocol for Enzyme Assay

This protocol outlines the general steps for using the this compound stock solution in a typical enzyme assay. The final concentrations of the substrate and enzyme, as well as the buffer composition, should be optimized for the specific enzyme being studied.

Materials:

-

10 mM this compound stock solution

-

Enzyme solution of known concentration

-

Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and ionic strength)

-

96-well microplate (clear, flat-bottom)

-

Microplate reader capable of measuring absorbance at 405 nm

Protocol:

-

Prepare Working Solutions:

-

Dilute the 10 mM stock solution of this compound to the desired final working concentration in the assay buffer. A typical starting concentration is between 0.2 mM and 1.0 mM.

-

Prepare the enzyme solution in the assay buffer to the desired concentration.

-

-

Assay Setup:

-

To each well of the 96-well microplate, add the assay components. A typical setup would be:

-

Assay Buffer

-

Enzyme solution

-

-

Include appropriate controls, such as a blank (no enzyme) to measure the rate of spontaneous substrate hydrolysis.

-

-

Initiate the Reaction:

-

Initiate the enzymatic reaction by adding the substrate working solution to each well.

-

The final volume in each well should be consistent (e.g., 100 µL or 200 µL).

-

-

Kinetic Measurement:

-

Immediately place the microplate into a pre-warmed (if required) microplate reader.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a defined period (e.g., 10-30 minutes).

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

The rate of pNA formation can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (~10,600 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.

-

Visualizations

The following diagrams illustrate the key workflows described in these application notes.

Caption: Workflow for preparing the this compound stock solution.

Caption: General workflow for an enzyme assay using this compound.

Caption: Enzymatic cleavage of this compound to produce a colored product.

References

Application Notes and Protocols for Factor XIIa Activity Measurement using H-D-CHA-Ala-Arg-pNA Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor XIIa (FXIIa), also known as Hageman factor, is a serine protease that plays a crucial role in the initiation of the intrinsic pathway of the coagulation cascade.[1][2][3] Its activation from the zymogen Factor XII is triggered by contact with negatively charged surfaces.[2][3] Once activated, FXIIa initiates a cascade of enzymatic reactions leading to the formation of fibrin clots.[1][4] Beyond its role in hemostasis, FXIIa is also implicated in inflammatory responses and thrombosis. Consequently, the modulation of FXIIa activity is a key area of interest in drug discovery and development for various pathological conditions.

The H-D-CHA-Ala-Arg-pNA (Nα-Benzoyl-L-arginine-p-nitroanilide) assay is a specific and sensitive colorimetric method for measuring the enzymatic activity of Factor XIIa.[5] This chromogenic substrate is specifically cleaved by FXIIa at the arginine residue, releasing the chromophore p-nitroaniline (pNA).[6] The rate of pNA release, which can be quantified by measuring the absorbance at 405 nm, is directly proportional to the FXIIa activity in the sample.[6]

These application notes provide a detailed protocol for utilizing the this compound assay to determine FXIIa activity, making it a valuable tool for basic research, inhibitor screening, and quality control in drug development.

Principle of the Assay

The assay is based on the enzymatic cleavage of the chromogenic substrate this compound by Factor XIIa. The reaction releases p-nitroaniline (pNA), a yellow-colored compound that can be measured spectrophotometrically at 405 nm. The intensity of the color is directly proportional to the amount of pNA generated and thus to the activity of the Factor XIIa enzyme.[6]

Data Presentation

Table 1: Quantitative Parameters for the this compound Assay

| Parameter | Value | Reference |

| Wavelength for Absorbance Measurement | 405 nm | [6] |

| Assay Temperature | 37 °C | [6][7] |

| Typical Incubation Time | 30 - 60 minutes (kinetic) | [6][7] |

| Detection Limit | As low as 1 mPEU | [8] |

| pNA Standard Concentration Range | 0 - 50 nmol/well | [6] |

Experimental Protocols

Reagent Preparation

-

FXIIa Assay Buffer: Prepare a suitable assay buffer, typically 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 0.02% Tween 20.[9] Alternatively, commercially available assay buffers can be used.[6][8]

-

This compound Substrate Solution: Reconstitute the lyophilized this compound substrate in sterile, purified water to a stock concentration of 10 mM. Further dilute with assay buffer to the desired working concentration (e.g., 1-2 mM). Store aliquots at -20°C.[10]

-

Factor XIIa Enzyme: Reconstitute purified human Factor XIIa in the assay buffer to a stock concentration. The final concentration in the assay will depend on the specific activity of the enzyme lot and the desired assay sensitivity.

-

p-Nitroaniline (pNA) Standard Curve: Prepare a series of pNA standards by diluting a stock solution of pNA in the assay buffer. A typical range for the standard curve is 0 to 50 nmol/well.[6]

-

Test Samples (e.g., Inhibitors): Dissolve test compounds in a suitable solvent (e.g., DMSO) and then dilute with the assay buffer to the desired final concentrations. Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%).

Assay Procedure

The following protocol is a general guideline and may require optimization based on specific experimental needs and reagents.

-

Prepare the 96-well Plate:

-

Add 2 µL of pNA standards to separate wells of a clear, flat-bottom 96-well microplate.

-

Add 2 µL of the test sample (e.g., potential inhibitor) or vehicle control to the appropriate wells.

-

Add 88 µL of assay buffer to all wells.

-

-

Enzyme Addition:

-

Add 10 µL of the diluted Factor XIIa enzyme solution to each well, except for the blank wells (which should contain only the assay buffer and substrate). This brings the total reaction volume to 100 µL.

-

-

Substrate Addition and Incubation:

-

Initiate the reaction by adding 10 µL of the this compound substrate solution to all wells, including the blank.

-

Mix the contents of the wells gently by pipetting or using a plate shaker.

-

-

Measurement:

-

Immediately place the microplate in a plate reader pre-heated to 37°C.

-

Measure the absorbance at 405 nm in a kinetic mode, recording readings every 1-2 minutes for a total of 30-60 minutes.[6][7] Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then stop the reaction by adding 20 µL of 2% citric acid or 20% acetic acid before reading the absorbance at 405 nm.[10]

-

Data Analysis

-

pNA Standard Curve: Plot the absorbance values of the pNA standards against their known concentrations to generate a standard curve.

-

Calculate the Rate of Reaction: For kinetic assays, determine the rate of the reaction (V, in mOD/min) from the linear portion of the absorbance versus time plot for each well.

-

Calculate Factor XIIa Activity: Convert the rate of reaction (mOD/min) to the rate of pNA production (nmol/min) using the pNA standard curve. One unit of FXIIa activity is typically defined as the amount of enzyme that cleaves 1 µmol of substrate per minute at 37°C.

-

Inhibitor Analysis: To determine the inhibitory effect of test compounds, calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.

Visualizations

Caption: Factor XIIa activation and subsequent cleavage of the chromogenic substrate.

Caption: Experimental workflow for the Factor XIIa chromogenic assay.

References

- 1. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. Factor XII - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. abcam.com [abcam.com]

- 8. PathSpecific™ Factor XII/XIIa Assay Kit, Colorimetric - Creative Biolabs [creative-biolabs.com]

- 9. AID 716 - Factor XIIa Dose Response Confirmation - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. coachrom.com [coachrom.com]

Application of H-D-CHA-Ala-Arg-pNA in high-throughput screening for protease inhibitors.

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

H-D-cyclohexylalanyl-alanyl-arginine-p-nitroanilide (H-D-CHA-Ala-Arg-pNA) is a synthetic chromogenic substrate for serine proteases. Its high specificity and sensitivity make it a valuable tool in drug discovery for the high-throughput screening (HTS) of inhibitors targeting key enzymes in the coagulation and inflammation cascades, primarily thrombin and plasma kallikrein. Cleavage of the substrate by these proteases releases the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity, allowing for the rapid identification of potential inhibitory compounds.

This document provides detailed protocols for the use of this compound in HTS assays for thrombin and plasma kallikrein inhibitors.

Principle of the Assay

The fundamental principle of the assay lies in the enzymatic hydrolysis of the peptide substrate this compound by a target protease. The protease cleaves the bond between the arginine residue and the p-nitroaniline moiety. This cleavage releases the yellow-colored pNA, leading to an increase in absorbance at 405 nm. In the presence of an inhibitor, the enzymatic activity is diminished, resulting in a reduced rate of pNA formation. This change in absorbance is used to determine the inhibitory potential of test compounds.

Target Proteases and Signaling Pathways

Thrombin

Thrombin is a crucial serine protease that plays a central role in the blood coagulation cascade. It converts fibrinogen to fibrin, which forms the meshwork of a blood clot. Thrombin also activates various coagulation factors and platelets, amplifying the clotting process. Uncontrolled thrombin activity can lead to thrombosis, making it a key target for anticoagulant therapies.

Plasma Kallikrein

Plasma kallikrein is a serine protease involved in the kallikrein-kinin system, which plays a significant role in inflammation, blood pressure regulation, and coagulation. It cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent inflammatory mediator. Dysregulation of plasma kallikrein activity is implicated in various inflammatory and edematous conditions, such as hereditary angioedema (HAE).

Quantitative Data and Reagent Properties

The following tables summarize the key quantitative parameters for this compound and the target proteases.

| Parameter | Value | Reference |

| Substrate | ||

| Full Name | H-D-cyclohexylalanyl-alanyl-arginine-p-nitroanilide | |

| Molecular Formula | C₂₄H₃₈N₈O₅ | |

| Molecular Weight | 518.6 g/mol | |

| Extinction Coefficient of pNA (at 405 nm) | 9,650 M⁻¹cm⁻¹ | [1] |

| Kinetic Parameters for Thrombin | ||

| K_m | 3.26 µM | [1] |

| k_cat | 272.5 s⁻¹ | [1] |

| Estimated Kinetic Parameters for Plasma Kallikrein * | ||

| K_m | 0.2 - 2 mM |

*Note: The K_m for this compound with plasma kallikrein has not been definitively reported. The estimated range is based on commonly used chromogenic substrates for plasma kallikrein, such as S-2302 (H-D-Pro-Phe-Arg-pNA).[2][3] The optimal substrate concentration should be determined experimentally.

High-Throughput Screening Protocols

The following protocols are designed for a 96-well or 384-well microplate format and can be adapted for automated HTS platforms.

Materials and Reagents

-

Enzymes: Human α-Thrombin, Human Plasma Kallikrein

-

Substrate: this compound

-

Assay Buffer (Thrombin): 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% (w/v) Bovine Serum Albumin (BSA), pH 8.0

-

Assay Buffer (Plasma Kallikrein): 50 mM Tris-HCl, 150 mM NaCl, 0.1% (w/v) BSA, pH 7.8

-

Test Compounds: Library of small molecules or other potential inhibitors dissolved in 100% DMSO.

-

Positive Control Inhibitor (Thrombin): Argatroban or other known thrombin inhibitor.

-

Positive Control Inhibitor (Plasma Kallikrein): Aprotinin or a specific plasma kallikrein inhibitor.

-

Microplates: 96-well or 384-well clear, flat-bottom microplates.

-

Microplate Reader: Capable of measuring absorbance at 405 nm.

Experimental Workflow

References

Application Notes and Protocols for the Spectrophotometric Determination of Enzyme Kinetics with H-D-CHA-Ala-Arg-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Cyclohexylalanine-Alanine-Arginine-p-nitroanilide (H-D-CHA-Ala-Arg-pNA) is a chromogenic substrate used for the spectrophotometric determination of the kinetics of several serine proteases. The principle of the assay is based on the enzymatic cleavage of the amide bond between the arginine residue and the p-nitroaniline (pNA) moiety. The release of pNA results in a measurable increase in absorbance at 405 nm, which is directly proportional to the enzyme's activity. This application note provides detailed protocols for using this compound to determine the kinetics of key enzymes involved in coagulation and inflammation, such as plasma kallikrein and thrombin.

Principle of the Assay

The enzymatic reaction can be summarized as follows:

This compound + H₂O ---(Enzyme)---> H-D-CHA-Ala-Arg-OH + pNA

The rate of pNA release is monitored by measuring the change in absorbance at 405 nm over time. This allows for the determination of initial reaction velocities (V₀) at various substrate concentrations. By plotting V₀ against the substrate concentration, the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ) can be determined.

Key Enzymes Assayed

This compound is a substrate for several serine proteases, including:

-

Plasma Kallikrein: A key enzyme in the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation.

-

Thrombin: The final enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin.

-

Plasmin: A critical enzyme in the fibrinolytic system, responsible for the breakdown of fibrin clots.

Data Presentation

The following tables summarize the known and approximate kinetic parameters for this compound and a closely related substrate with various enzymes.

Table 1: Kinetic Constants for this compound and a Structurally Similar Substrate

| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/sec) |

| Thrombin | This compound | ~0.4[1] | Not Reported |

| Plasma Kallikrein | H-D-But-CHA-Arg-pNA.2AcOH* | 0.175[2] | 7.48[2] |

*Note: H-D-But-CHA-Arg-pNA.2AcOH (SPECTROZYME® P.Kal) is a close structural analog of this compound and its kinetic parameters with plasma kallikrein are provided as a valuable reference.

Experimental Protocols

General Considerations

-

Reagent Preparation: All reagents should be of high purity. It is recommended to use freshly prepared buffers.

-

Substrate Solution: The solubility of a similar substrate, H-D-But-CHA-Arg-pNA, is reported to be 4 mM in distilled water[2]. It is advisable to prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and store it in aliquots at -20°C. The stability of the working solution should be determined empirically, but it is recommended to prepare it fresh daily.

-

Instrumentation: A spectrophotometer capable of measuring absorbance at 405 nm, preferably with temperature control, is required.

Protocol 1: Determination of Plasma Kallikrein Kinetics

This protocol is adapted from established methods for similar chromogenic substrates.

Materials:

-

Purified human plasma kallikrein

-

This compound

-

Tris Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.8 at 25°C

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of substrate dilutions in Tris buffer ranging from approximately 0.1 to 5 times the expected Kₘ (e.g., 0.05 mM to 1.0 mM).

-

Add 180 µL of each substrate dilution to the wells of a 96-well microplate. Include wells with buffer only as a blank.

-

Pre-incubate the plate at 37°C for 5 minutes.

-